

NP3-562: A Technical Guide to a Novel Tricyclic NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

NP3-562 is a potent, orally bioavailable, tricyclic inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the maturation of proinflammatory cytokines IL-1 β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, including gout, type 2 diabetes, atherosclerosis, and Alzheimer's disease.[2][4] **NP3-562** was identified through high-throughput screening and subsequent optimization, emerging as a promising therapeutic candidate with a distinct mechanism of action and a favorable development profile.[2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of **NP3-562**.

Discovery and Mechanism of Action

NP3-562 was discovered through a high-throughput screening campaign designed to identify novel scaffolds that bind to the NLRP3 protein.[2] This led to the identification of a tricyclic hit compound, which was then chemically optimized to produce **NP3-562**.[2]

The primary mechanism of action of **NP3-562** is the direct inhibition of the NLRP3 inflammasome.[1][3][5] X-ray crystallography has revealed that **NP3-562** binds to the NACHT



domain of the NLRP3 protein.[2][3] This binding mode is unique when compared to other known sulfonylurea-based inhibitors, suggesting a novel interaction mechanism.[2][3] By binding to the NACHT domain, **NP3-562** effectively prevents the conformational changes required for inflammasome assembly and subsequent activation of caspase-1.[2] This blockade of inflammasome activation leads to a potent inhibition of IL-1β and IL-18 release.[2] Importantly, **NP3-562** demonstrates a clean off-target profile, with no significant interference with the NF-κB pathway.[5]

Quantitative Data

The following tables summarize the key in vitro and in vivo potency and pharmacokinetic data for **NP3-562**.

Table 1: In Vitro Potency of NP3-562

Assay	Cell Type/System	Stimulus	IC50	Reference
IL-1β Release	THP-1 cells	Nigericin	66 nM	[1]
IL-1β Release	THP-1 cells	LPS/ATP	90 nM	[5]
IL-1β Release	Human Whole Blood	LPS/ATP	214 nM	[1][3][5]
IL-1β Release	Mouse Whole Blood	LPS/ATP	248 nM	[1][5]
NLRP3 Binding	Fluorescence Polarization	-	0.26 μΜ	[5]

Table 2: In Vivo Efficacy and Pharmacokinetics of NP3-562



Model/Paramet er	Species	Dose	Effect/Value	Reference
Acute Peritonitis Model	Mouse	30 mg/kg, p.o.	Full inhibition of IL-1β release	[1][2]
Acute Peritonitis Model	Mouse	100 mg/kg, p.o.	>90% inhibition of IL-1β release	[1]
Acute Peritonitis Model	Mouse	50 mg/kg, p.o.	90% IL-1β inhibition	[5]
Brain Exposure	Mouse	50 mg/kg, p.o.	0.398 μΜ	[1]
Brain-to-Plasma Ratio (Kp)	Mouse	50 mg/kg, p.o.	0.2	[1]

Experimental Protocols In Vitro IL-1β Release Assay (THP-1 Cells)

- Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 μg/mL) at 37°C in a humidified 5% CO2 atmosphere.
- Cell Stimulation (Priming): THP-1 cells are seeded in 96-well plates and differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 3 hours. The cells are then primed with lipopolysaccharide (LPS) from E. coli for a specified period to upregulate pro-IL-1β and NLRP3 expression.
- Compound Treatment: Cells are pre-incubated with various concentrations of NP3-562 or vehicle control (e.g., DMSO) for 1 hour.
- NLRP3 Activation: The NLRP3 inflammasome is activated by adding a stimulus such as Nigericin or ATP for a defined incubation time.
- Cytokine Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.



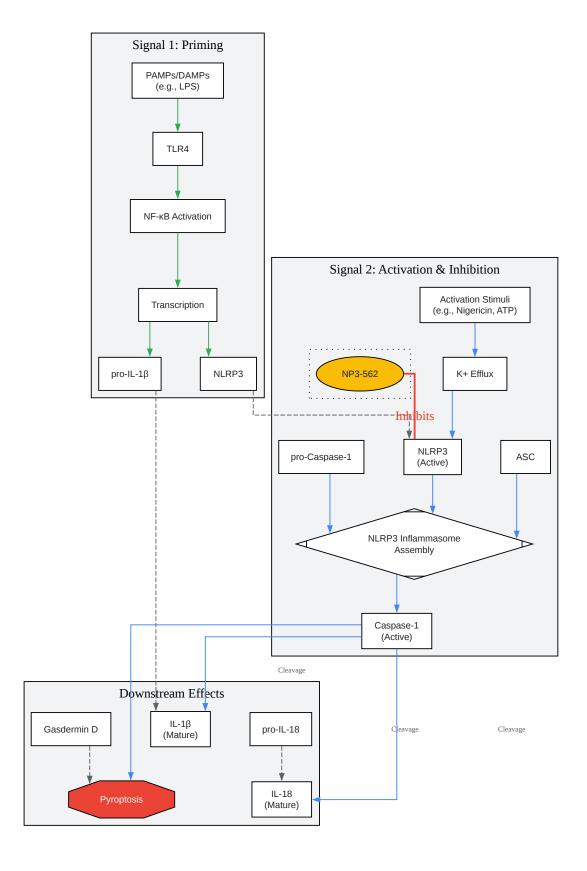
 Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

In Vivo Mouse Acute Peritonitis Model

- Animals: Female C57BL/6 mice are used for the study. All animal procedures are conducted in accordance with approved institutional animal care and use committee protocols.
- Compound Administration: NP3-562 is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered orally (p.o.) to the mice at various doses (e.g., 3-100 mg/kg).[1]
- Induction of Peritonitis: At a specified time post-compound administration, mice are intraperitoneally (i.p.) injected with an inflammatory stimulus, such as monosodium urate (MSU) crystals or LPS, to induce peritonitis and NLRP3 inflammasome activation.
- Sample Collection: After a defined period following the inflammatory challenge, peritoneal lavage fluid is collected by washing the peritoneal cavity with sterile phosphate-buffered saline (PBS). Blood samples may also be collected.
- Cytokine Analysis: The concentration of IL-1 β in the peritoneal lavage fluid or plasma is measured by ELISA.
- Data Analysis: The percentage of inhibition of IL-1β release is calculated for each dose group relative to the vehicle-treated control group.

Visualizations NLRP3 Inflammasome Signaling Pathway



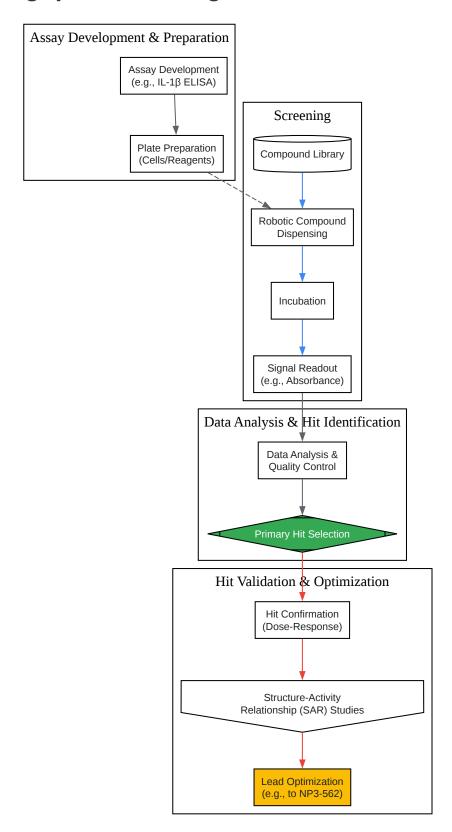


Click to download full resolution via product page

Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by NP3-562.



High-Throughput Screening Workflow



Click to download full resolution via product page



Caption: Generalized workflow for high-throughput screening in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery of Potent, Orally Bioavailable, Tricyclic NLRP3 Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Orally Bioavailable, Tricyclic NLRP3 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [NP3-562: A Technical Guide to a Novel Tricyclic NLRP3 Inflammasome Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376434#discovery-and-development-of-np3-562]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com